molecular formula C7H7ClN2 B1596613 3-Chloro-benzamidine CAS No. 25412-62-8

3-Chloro-benzamidine

Cat. No.: B1596613
CAS No.: 25412-62-8
M. Wt: 154.6 g/mol
InChI Key: LURAKWQBMZORLL-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzamidine Research

The study of benzamidine and its derivatives has a rich history rooted in the efforts to understand and modulate enzymatic processes, particularly those involving serine proteases. Initially, research focused on naturally occurring protease inhibitors. However, the discovery of the inhibitory action of simpler, synthetic molecules like benzamidine opened new avenues for drug design and biochemical investigation.

In 1980, a significant development occurred when researchers demonstrated that benzamidine-based compounds possessed inhibitory activity similar to the then-predominant arginine-based inhibitors. ahajournals.org This finding was pivotal and spurred the development of numerous benzamidine derivatives as potential therapeutic agents. The core structure of benzamidine proved to be a versatile scaffold for modification, allowing scientists to fine-tune the inhibitory potency and selectivity of these compounds. ahajournals.org

Over the years, the focus of benzamidine research has expanded significantly. Early work centered on its role as a competitive inhibitor of trypsin and other trypsin-like serine proteases. wikipedia.org This property made it a valuable tool in protein crystallography to prevent the degradation of proteins of interest. wikipedia.org As research progressed, the benzamidine moiety was incorporated into more complex pharmaceutical agents, a notable example being the anticoagulant dabigatran. ahajournals.orgwikipedia.org The evolution of benzamidine research showcases a journey from a simple enzyme inhibitor to a foundational component in the design of sophisticated drugs.

Contemporary Significance of 3-Chloro-benzamidine in Chemical Science

In the landscape of modern chemical science, this compound and its derivatives hold considerable importance due to their diverse applications and unique chemical properties. The introduction of a chloro group at the 3-position of the benzamidine backbone significantly influences the molecule's electronic and steric properties, which in turn affects its reactivity and biological interactions. ontosight.ai

Key Areas of Contemporary Significance:

Enzyme Inhibition: A primary area of interest is the role of this compound derivatives as inhibitors of serine proteases such as thrombin, trypsin, and factor Xa. These enzymes are integral to the blood coagulation cascade, and their inhibition is a key strategy for the prevention of thrombosis. The specific substitution pattern of this compound contributes to its unique biological activity.

Medicinal Chemistry: The benzamidine scaffold, including chlorinated derivatives, is a common structural element in medicinal chemistry. nih.gov Researchers frequently modify molecules by incorporating the amidine group to enhance pharmacological properties and address issues like antimicrobial resistance. nih.gov For instance, N-(3-Chloro-benzyl)-3-fluoro-benzamidine has been investigated for its potential anticoagulant, anti-inflammatory, and antimicrobial properties. ontosight.ai

Synthetic Chemistry: Chlorinated benzamidines serve as versatile reagents and intermediates in organic synthesis. lookchem.com For example, 4-Chloro-benzamidine is utilized in the production of pharmaceuticals and agrochemicals. lookchem.com The reactivity of the chloro-substituted ring and the amidine group allows for the construction of more complex molecules.

Antimicrobial Research: Benzamidine derivatives have shown promise in the development of new antimicrobial agents. researchgate.netmdpi.com Studies have explored their activity against various pathogens, including bacteria and fungi. researchgate.netmdpi.comresearchgate.net The incorporation of a chloro-substituent can modulate the antimicrobial spectrum and efficacy.

Interactive Data Table: Properties of Chloro-Benzamidine Derivatives

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Application Areas
2-Chloro-benzamidine hydrochloride45743-05-3C7H7ClN2·HCl191.06Pharmaceutical intermediate, biochemical reagent, antimicrobial
4-Chloro-benzamidine19563-04-3C7H7ClN2154.6Chemical synthesis, research tool, pharmaceutical development
3-Chloro-N-hydroxy-4-methyl-benzamidine500024-78-2C8H9ClN2O184.623Research chemical

This table presents a selection of chloro-benzamidine derivatives and their key attributes based on available research data. lookchem.comenovationchem.comchemimpex.comscbt.com

Current Research Frontiers and Unmet Challenges

The exploration of this compound and related compounds continues to push the boundaries of chemical and biological research. Current investigations are aimed at harnessing their full potential while addressing existing limitations.

Current Research Frontiers:

Structure-Activity Relationship (SAR) Studies: A major frontier is the detailed investigation of the structure-activity relationships of benzamidine derivatives. By systematically modifying the structure, such as altering the position and nature of substituents on the benzene ring, researchers aim to optimize inhibitory potency, selectivity, and pharmacokinetic properties.

Development of Novel Therapeutics: Research is actively pursuing the development of new therapeutic agents based on the benzamidine scaffold for a range of conditions, including thrombotic disorders, inflammatory diseases, and infections. ontosight.ai The focus is on designing compounds with improved efficacy and safety profiles.

Antimicrobial Drug Development: With the rise of antimicrobial resistance, there is a renewed interest in amidine-containing compounds. nih.gov Current research is exploring novel benzamidine analogues for their activity against drug-resistant pathogens. researchgate.netmdpi.com

Application in Agrochemicals: The use of benzamidine derivatives in the synthesis of agrochemicals, such as pesticides, is an expanding area of research. lookchem.comgoogle.com This involves creating compounds that are effective for crop protection while being environmentally conscious. google.com

Unmet Challenges:

Selectivity: A significant challenge is achieving high selectivity for the target enzyme or receptor. Many early benzamidine-based inhibitors were non-specific, which could lead to off-target effects. frontiersin.org Modern research focuses on designing highly selective inhibitors to minimize potential side effects.

Bioavailability: For a compound to be an effective oral drug, it must have good bioavailability. Some benzamidine derivatives face challenges with absorption and metabolism. ahajournals.org Ongoing research is exploring strategies like the use of prodrugs to overcome these hurdles. ahajournals.org

Understanding Resistance Mechanisms: In the context of antimicrobial applications, understanding and overcoming potential resistance mechanisms in pathogens is a critical challenge.

Properties

IUPAC Name

3-chlorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURAKWQBMZORLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276828
Record name 3-chloro-benzamidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25412-62-8
Record name 3-chloro-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3-chloro-benzamidine and Its Analogues

Regioselective Synthesis of 3-Chloro-benzamidine Core Structure

Achieving regioselectivity is a paramount challenge in the synthesis of substituted benzamidines. The precise placement of the chlorine atom at the 3-position of the benzamidine core is critical for its intended biological activity or material properties.

Multi-Step Synthetic Strategies and Yield Optimization

Multi-step synthesis provides a reliable, albeit often lengthy, route to complex molecules like this compound. solubilityofthings.com The process typically begins with a readily available starting material, which undergoes a series of chemical transformations to introduce the required functional groups in a stepwise and controlled manner. solubilityofthings.com A common strategy involves the initial synthesis of a substituted benzonitrile, which is then converted to the corresponding benzamidine.

Table 1: Example of a Multi-Step Synthesis Approach

StepReactionKey Considerations
1Nitration of a suitable benzene derivativeControl of regioselectivity to favor meta-substitution.
2Reduction of the nitro group to an amineChoice of reducing agent to avoid side reactions.
3Sandmeyer reaction to introduce the chloro substituentDiazotization conditions and copper(I) chloride source.
4Cyanation of the aryl halideCatalyst selection (e.g., palladium or copper) and reaction conditions.
5Conversion of the nitrile to the amidinePinner reaction or reaction with an amine source.

Divergent Synthetic Pathways to Benzamidine Scaffolds

Divergent synthesis offers an efficient strategy for creating a library of structurally related compounds from a common intermediate. This approach is particularly valuable in drug discovery, where the synthesis and evaluation of numerous analogues are necessary to identify lead compounds. Starting from a versatile building block, different reaction pathways can be employed to introduce a variety of substituents onto the benzamidine scaffold. nih.gov

For example, a key intermediate can be functionalized through various cross-coupling reactions or other transformations to generate a diverse set of this compound analogues with different substitution patterns. This allows for a systematic exploration of the structure-activity relationship (SAR). The development of such divergent routes relies on the strategic use of protecting groups and the careful selection of orthogonal reaction conditions. nih.gov The ability to generate two distinct classes of bioactive guanidines from a common precursor highlights the power of divergent synthesis in creating molecular diversity. nih.gov

Modern Catalytic Approaches in this compound Synthesis

The development of novel catalytic systems has revolutionized the synthesis of complex organic molecules, offering milder reaction conditions, higher selectivity, and improved efficiency.

Transition Metal-Catalyzed Coupling Reactions for Amidine Formation

Transition metal catalysis has become an indispensable tool in modern organic synthesis. mdpi.com Palladium-, copper-, and rhodium-catalyzed reactions are widely used for the formation of carbon-nitrogen bonds, a key step in the synthesis of benzamidines. rsc.orgacs.orgmdpi.com For instance, the Buchwald-Hartwig amination allows for the direct coupling of an aryl halide with an amine, providing a powerful method for constructing the N-aryl benzamidine core. researchgate.net

Recent advances have focused on the development of more active and versatile catalyst systems, including those based on earth-abundant metals. nih.gov These catalysts often exhibit high functional group tolerance, enabling the synthesis of complex benzamidine derivatives without the need for extensive protecting group manipulations. The regioselective coupling of amidines with polyhalogenated arenes, facilitated by palladium catalysis, has been demonstrated as a viable route to specifically substituted N-arylbenzimidamides. researchgate.net

Table 2: Transition Metal-Catalyzed Reactions in Benzamidine Synthesis

Catalyst SystemReaction TypeApplicationReference
Pd(OAc)2 / LigandBuchwald-Hartwig AminationFormation of N-aryl benzamidines from aryl halides and amidines. researchgate.net
Cu(OAc)2Intramolecular C-H AminationSynthesis of benzimidazoles from N-phenylbenzamidines. acs.org
[RhCp*Cl2]2C-H Activation/AnnulationSynthesis of isoquinolines from benzamidines and alkynes. rsc.org

Organocatalytic Applications in Chloro-Benzamidine Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful and environmentally friendly alternative to traditional metal-based catalysis. ias.ac.in Proline and its derivatives, as well as other chiral amines and phosphoric acids, have been successfully employed in a variety of asymmetric transformations. nih.gov

In the context of chloro-benzamidine synthesis, organocatalysts can be utilized to control the stereochemistry of reactions, leading to the formation of enantioenriched products. nih.gov For example, an organocatalytic tandem α-chlorination-aldol reaction can produce syn-chlorohydrins with high diastereoselectivity and enantiopurity, which can serve as versatile precursors for chiral building blocks. nih.gov The use of imidazole as an organocatalyst has been shown to be effective in the synthesis of various heterocyclic compounds under aqueous conditions. ias.ac.in

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact and enhance sustainability. chemmethod.com This involves the use of renewable starting materials, the reduction of waste, and the use of environmentally benign solvents and catalysts. researchgate.net

In the synthesis of this compound and its analogues, green chemistry approaches may include:

Use of Greener Solvents: Replacing hazardous organic solvents with water, supercritical fluids, or bio-based solvents like 2-MeTHF. nih.gov

Catalytic Methods: Employing highly efficient and recyclable catalysts to minimize waste and energy consumption. google.com Ionic liquid-supported nano-metal catalysts have been developed for the green and efficient synthesis of benzamidine derivatives from benzonitrile raw materials. google.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. nih.gov

Energy Efficiency: Utilizing microwave irradiation or flow chemistry to reduce reaction times and energy consumption. chim.it

A method for synthesizing benzimidazole derivatives in water without the need for an additional catalyst has been reported, highlighting a highly valuable approach from both an environmental and economic standpoint. chemmethod.com The development of one-pot syntheses and multicomponent reactions further contributes to the goals of green chemistry by reducing the number of purification steps and minimizing waste generation. chemmethod.comresearchgate.net

Solvent-Free and Aqueous Medium Synthesis of this compound

Traditional organic syntheses often rely on volatile and hazardous organic solvents. The development of solvent-free and aqueous-based methods represents a significant step towards greener chemistry.

Solvent-Free Synthesis: A notable solvent-free method for producing N-aryl benzamidines, including analogues of this compound, involves the reaction of a nitrile with an amine mediated by a Lewis acid catalyst like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). nih.gov In a typical procedure, an appropriate nitrile and amine are heated together with the catalyst at temperatures between 100–110°C for 3-4 hours. nih.gov This direct reaction avoids the use of any solvent, simplifying the workup process, which typically involves neutralization and extraction. nih.gov Research has indicated that TiCl₄ may be a preferable catalyst over SnCl₄ for this transformation based on product yield. nih.gov The synthesis of 3-Chloro-N-(pyridin-2-yl)benzamidine has been successfully demonstrated using this solvent-free approach. nih.gov

Aqueous Medium Synthesis: Syntheses in aqueous media are highly desirable due to the low cost, non-flammability, and low toxicity of water. While direct synthesis of this compound in a purely aqueous system is less commonly documented, related procedures highlight the feasibility of using water as a component of the reaction medium. For instance, the synthesis of benzimidazoles can be achieved from N-halo-N'-phenyl amidines in water, a water-miscible organic solvent, or an aqueous alcoholic medium. google.com Another approach involves a biphasic system, such as hexane and dimethyl sulfoxide (DMSO), with an aqueous solution of sodium hypochlorite for the preparation of diazirine intermediates from benzamidine hydrochloride. orgsyn.org This demonstrates that water can be integrated into synthetic sequences involving benzamidine derivatives.

MethodologyKey ReagentsConditionsAdvantagesReference
Solvent-Free Synthesis3-Chlorobenzonitrile, Amine, TiCl₄ or SnCl₄100–110°C, 3-4 hoursNo organic solvent, simple workup, good yields nih.gov
Aqueous Medium SynthesisN-halo-N'-phenyl amidine, BaseAqueous or aqueous/organic mixtureEnvironmentally benign solvent (water) google.com

Atom Economy and Efficiency in this compound Production

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. chemistry-teaching-resources.com It provides a critical metric for evaluating the sustainability of a synthetic process, as a higher atom economy signifies less waste generation. savemyexams.com

The formula for atom economy is: % Atom Economy = (Molecular Mass of Desired Product / Total Molecular Mass of All Reactants) x 100

Different reaction types inherently possess different levels of atom economy. chemistry-teaching-resources.com

Addition and Rearrangement Reactions: These are the most atom-economical reactions, as all reactant atoms are incorporated into the final product, resulting in a theoretical 100% atom economy. chemistry-teaching-resources.com

Substitution and Elimination Reactions: These reactions are inherently less atom-economical because they generate byproducts that are not part of the desired final molecule. chemistry-teaching-resources.com

In contrast, the solvent-free synthesis of N-aryl benzamidines from a nitrile and an amine is an addition reaction. nih.gov In theory, if the amine simply adds across the nitrile triple bond, the atom economy would be 100%. However, the use of a Lewis acid catalyst that is consumed or forms a complex that must be hydrolyzed during workup can introduce waste streams, slightly reducing the practical atom economy. Nevertheless, such direct addition approaches are generally far more efficient than multi-step substitution or elimination pathways. chemistry-teaching-resources.com

Reaction TypeDescriptionTypical Atom EconomyExample in Amidine Synthesis
AdditionReactants combine to form a single product.High (approaching 100%)Direct reaction of a nitrile with an amine. nih.gov
SubstitutionPart of one molecule is replaced by another atom or group.LowerPinner synthesis (ammonia displaces the alkoxy group). mdpi.com
EliminationA molecule splits into two or more smaller molecules.LowNot a primary route for amidine synthesis.
RearrangementA molecule's atoms are rearranged to form an isomer.High (100%)Not a primary route for amidine synthesis.

Combinatorial and Parallel Synthesis of this compound Derivative Libraries

Combinatorial chemistry and parallel synthesis are powerful tools used to accelerate the drug discovery process by rapidly generating large numbers of structurally related compounds (libraries). These techniques are particularly valuable for creating libraries of this compound derivatives to explore structure-activity relationships (SAR).

Solid-Phase Organic Synthesis (SPOS) Techniques

Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry. In SPOS, a starting material is attached to an insoluble polymer support (resin), and successive reagents are added in solution. Excess reagents and byproducts are easily removed by filtration and washing, simplifying purification.

The synthesis of benzamidine derivative libraries has been successfully achieved using SPOS. One common strategy involves the following steps: researchgate.net

Immobilization: A molecule containing a nitrile group (a precursor to the amidine) is attached to a solid support, such as Wang resin.

Conversion to Amidoxime: The resin-bound nitrile is treated with hydroxylamine to form a polymer-bound amidoxime.

Reduction to Amidine: The amidoxime is then reduced to the corresponding amidine using a reducing agent like tin(II) chloride (SnCl₂). researchgate.net

Modification and Cleavage: Further chemical modifications can be performed on the resin-bound amidine before it is cleaved from the support to yield the final product.

This approach has been used to create libraries of benzamidine-derived sulfonamides and hydantoins. nih.govnih.gov The key advantage of SPOS is the ease of purification and the ability to automate the process, allowing for the high-throughput synthesis of compound libraries. researchgate.net

StepDescriptionTypical ReagentsReference
1. Attachment to ResinThe initial building block is anchored to the solid support.Cyanophenylalanine, Wang resin researchgate.net
2. Amidoxime FormationThe resin-bound nitrile is converted to an amidoxime.Hydroxylamine hydrochloride researchgate.net
3. ReductionThe amidoxime is reduced to the target amidine.Tin(II) chloride (SnCl₂) researchgate.net
4. CleavageThe final compound is released from the resin.Acid (e.g., TFA) researchgate.net

Solution-Phase Parallel Synthesis Methodologies

Solution-phase parallel synthesis combines the advantages of traditional solution-phase chemistry (e.g., easier reaction monitoring) with the high-throughput nature of parallel processing. In this technique, reactions are run simultaneously in separate vessels, often in an array format like a 96-well plate.

A general method for the parallel synthesis of drug-like libraries starting from benzamidine has been developed. thieme-connect.com For example, a library of 5-amino-substituted 1,2,4-thiadiazoles was generated from benzamidine in a multi-step sequence. thieme-connect.com The key to successful solution-phase parallel synthesis is the use of purification techniques amenable to high-throughput workflows, such as liquid-liquid extraction, solid-phase extraction (SPE), or the use of scavenger resins to remove excess reagents and byproducts. researchgate.net

Solution-phase methods have been employed to create diverse libraries of heterocyclic compounds like benzimidazoles and vinylic benzamides in parallel. acs.orgnih.gov These methodologies allow for significant structural diversification, as starting materials like this compound can be reacted with a wide array of building blocks in parallel to quickly generate a focused library of derivatives.

FeatureSolid-Phase Synthesis (SPOS)Solution-Phase Parallel Synthesis
Reaction MediumHeterogeneous (reagent in solution, substrate on solid support)Homogeneous (all reactants in solution)
PurificationSimple filtration and washing of the resinMore complex (extraction, chromatography, scavenger resins) researchgate.net
Reaction MonitoringDifficult, often requires cleavage of a sampleStraightforward using standard techniques (TLC, LC-MS)
ScalabilityCan be limited by resin loading capacityMore easily scaled up to produce larger quantities

Elucidation of Chemical Reactivity and Reaction Mechanisms of 3-chloro-benzamidine

Nucleophilic and Electrophilic Reactivity of the Amidine Functional Group

The amidine functional group, -C(=NH)NH2, is the defining feature of 3-Chloro-benzamidine's reactivity. It possesses both nucleophilic and electrophilic characteristics, allowing it to participate in a wide array of chemical transformations. The nitrogen atoms, with their lone pairs of electrons, act as nucleophilic centers, while the central carbon atom can exhibit electrophilic character, particularly when the nitrogen atoms are protonated or substituted. pressbooks.pub

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nitrogen atoms of the amidine group readily react with various electrophiles, leading to N-substituted derivatives.

Acylation: The reaction of amidines with acylating agents, such as acid chlorides or anhydrides, yields N-acylamidines. For instance, palladium-catalyzed aminocarbonylation processes have been developed for the synthesis of acyl amidines from aryl halides and amidines. diva-portal.org In these reactions, a chloro-substituted benzamidine derivative can be successfully acylated, demonstrating the feasibility of this transformation. diva-portal.org These reactions are significant for creating more complex molecular architectures. acs.orgpnas.org

Alkylation: Amidines can be alkylated on the nitrogen atoms. The reaction of benzamidine with alkyl halides, such as trimethylene bromide, has been shown to produce N-alkylated pyrimidine structures. researchgate.net This reactivity allows for the introduction of various alkyl chains onto the this compound scaffold.

Arylation: N-Arylation of amidines is a powerful tool for C-N bond formation. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enable the coupling of amidines with aryl halides. mit.edu This methodology has been successfully applied to a range of aryl and alkyl amidines, including the selective monoarylation of the amidine group. mit.edu The reaction conditions can be tuned to achieve high yields with various electrophiles. mit.edu

Table 1: Examples of N-Substitution Reactions of Amidine Derivatives
Reaction TypeReagents/CatalystsProduct TypeReference
AcylationAryl Halide, CO, Pd(OAc)₂, LigandN-Acylamidine diva-portal.org
ArylationAryl Halide, Pd Catalyst, BaseN-Arylamidine mit.edu
AlkylationTrimethylene BromideN-Alkylated Pyrimidine researchgate.net

Protonation and Tautomerization Equilibria Studies

The basicity of the amidine group plays a crucial role in its reactivity and intermolecular interactions.

Protonation: The imino nitrogen atom of the amidine is the more basic site and is readily protonated by acids to form a resonance-stabilized benzamidinium cation. researchgate.net This protonation event is fundamental in the formation of organic salts and influences the compound's solubility and crystal packing. In these protonated species, the positive charge is delocalized over the N-C-N system, which enhances the potential for strong, charge-assisted hydrogen bonding. researchgate.net

Tautomerization: Amidines can exist in different tautomeric forms. For this compound, this involves the migration of a proton between the two nitrogen atoms. The equilibrium between these tautomers can be influenced by factors such as solvent polarity, temperature, and pH. meihonglab.com While the tautomers are often rapidly interconverting, their relative populations can affect the regioselectivity of substitution reactions on the nitrogen atoms. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are instrumental in studying these equilibria, although the rapid exchange can sometimes lead to broadened signals. meihonglab.comturkjps.org The stability of a particular tautomer can be influenced by intra- and intermolecular hydrogen bonding. meihonglab.com

Transformations Involving the Aromatic Chloro-Substituent

The chlorine atom attached to the benzene ring is a key site for functionalization, primarily through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Cross-Coupling Reactions and Functionalization

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.govmdpi.comyonedalabs.com Aryl chlorides, like this compound, can serve as electrophilic partners in these transformations, although they are generally less reactive than the corresponding bromides or iodides. nih.govmsu.edu

Prominent examples of such reactions include:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide to form a C-C bond. mdpi.com It is widely used in the pharmaceutical industry for the synthesis of biaryl compounds. yonedalabs.com The chloro-substituent on this compound can be replaced with an aryl or vinyl group under appropriate catalytic conditions.

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. While often used for N-arylation of other molecules, it can also be conceptualized for modifying the aromatic core if a suitable amine nucleophile is used against the chloro-substituent.

Cobalt-Catalyzed Coupling: Research has shown that cobalt complexes can also effectively catalyze intramolecular C-N cross-coupling reactions in related halophenyl amidine systems to generate heterocyclic products like benzimidazoles. researchgate.net

The efficiency of these reactions depends on the choice of catalyst, ligand, base, and solvent. In some cascade reactions, chloro-substituted benzamidines have been shown to be effective substrates, leading to complex heterocyclic systems in good yields. sci-hub.se

Table 2: Common Cross-Coupling Reactions for Aryl Chlorides
Reaction NameCoupling PartnersBond FormedTypical CatalystReference
Suzuki-MiyauraArylboronic Acid/Ester + Aryl HalideC-CPalladium mdpi.com
Buchwald-HartwigAmine + Aryl HalideC-NPalladium nih.gov
Intramolecular AminationInternal Amidine N + Aryl HalideC-NCobalt or Copper researchgate.net

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) is another important pathway for functionalizing the aromatic ring. wikipedia.org In this two-step addition-elimination mechanism, a nucleophile attacks the carbon atom bearing the leaving group (chloride), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity is then restored upon the expulsion of the chloride ion. libretexts.orgmasterorganicchemistry.com

The feasibility of an SNAr reaction is highly dependent on the electronic properties of the aromatic ring. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the anionic Meisenheimer intermediate. wikipedia.orglibretexts.orgmasterorganicchemistry.com The amidine group is electron-withdrawing. Positioned meta to the chlorine atom, its activating effect on SNAr is less potent than if it were in the ortho or para position, but it still renders the ring more electrophilic compared to simple chlorobenzene. masterorganicchemistry.com A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed in SNAr reactions, allowing for the introduction of diverse functionalities. d-nb.info

Cycloaddition and Condensation Reactions of this compound Derivatives

Amidines are valuable building blocks in heterocyclic synthesis, participating in various cycloaddition and condensation reactions. semanticscholar.org

Condensation Reactions: this compound can react with bifunctional reagents to form heterocyclic rings. A notable example is the copper(I)-catalyzed tandem C–N coupling/condensation cyclization between ortho-bromophenyl methyl NH-sulfoximines and substituted benzamidines, including those with chloro substituents. rsc.org This reaction proceeds efficiently to yield benzothiadiazine 1-oxides. rsc.org The position of the chloro group (meta or para) has been shown to have little effect on the reactivity in this specific system. rsc.org Condensation of amidine derivatives is also a key step in the synthesis of pyrimidines and quinazolines. researchgate.netacs.orgbeilstein-journals.org

Cycloaddition Reactions: The amidine moiety can be incorporated into more complex systems that can act as dipoles or dienophiles in cycloaddition reactions. unimi.itnih.gov For example, N-substituted amidines can be part of a 1,3-diazabuta-1,3-diene system, which can undergo cycloaddition with ketenes. unimi.it Furthermore, amidines are precursors to other reactive intermediates, such as nitrilimines, which undergo 1,3-dipolar cycloadditions to form five-membered heterocycles like 1,2,4-triazoles. alaqsa.edu.ps The reaction of benzamidine with sulfur-nitrogen reagents can also lead to sulfur-containing heterocycles via cyclocondensation pathways. researchgate.net

Mechanistic Investigations Utilizing Isotopic Labeling and Kinetic Studies

The elucidation of reaction pathways is a cornerstone of organic chemistry, relying on experimental techniques to probe the sequence of bond-making and bond-breaking events. Isotopic labeling and kinetic studies are powerful tools for gathering this evidence. researchgate.netsioc-journal.cn Isotopic labeling involves replacing an atom in a reactant with one of its isotopes to trace its path through the reaction, while kinetic studies measure reaction rates to provide information about the composition of the transition state. researchgate.netacs.org

A fundamental reaction of benzamidines is their hydrolysis to the corresponding benzamide, particularly in aqueous basic solutions. anu.edu.auacs.org For this compound, this reaction would yield 3-chlorobenzamide and ammonia. Mechanistic questions arise regarding the nature of the nucleophile (water vs. hydroxide) and the form of the amidine that reacts (neutral this compound vs. its protonated 3-chlorobenzamidinium cation).

Isotopic Labeling Studies

Isotopic labeling can definitively identify the source of the oxygen atom in the 3-chlorobenzamide product. A hypothetical experiment could involve the hydrolysis of this compound in water enriched with the heavy oxygen isotope, ¹⁸O (H₂¹⁸O). The product, 3-chlorobenzamide, would be isolated and analyzed by mass spectrometry.

If the reaction proceeds via the attack of a neutral water molecule, the ¹⁸O isotope would be incorporated into the carbonyl group of the product.

If the reaction involves the attack of a hydroxide ion (HO⁻), which is in equilibrium with H₂O, the resulting 3-chlorobenzamide would also incorporate the ¹⁸O isotope.

However, by carefully designing the experiment and analyzing the intermediates, one can distinguish between pathways. For instance, studies on unsubstituted benzamidinium have shown that the dominant pathway involves the attack of a hydroxide ion on the neutral benzamidine base. anu.edu.auacs.org An isotopic labeling experiment could confirm if this holds true for the 3-chloro derivative by tracking the fate of labeled atoms under varying pH conditions. acs.org

Kinetic Studies

Kinetic analysis provides quantitative data on how reaction rates are affected by reactant concentrations, temperature, and catalysts, which helps in deducing the mechanism. The hydrolysis of benzamidinium compounds is known to be pH-dependent, with the rate increasing significantly at higher pH values. anu.edu.auchemrxiv.org This is because the concentration of the more reactive species—the neutral benzamidine—increases as the pH rises above its pKa.

The rate of hydrolysis can be monitored using techniques like ¹H NMR spectroscopy by observing the disappearance of the reactant signal and the appearance of the product signal. anu.edu.au A hypothetical kinetic study on this compound hydrolysis would likely show a similar trend.

Table 1: Hypothetical Kinetic Data for the Hydrolysis of this compound at 298 K

pH [HO⁻] (M) Pseudo-First-Order Rate Constant (k_obs) (s⁻¹) Half-life (t₁/₂)
9.0 1.0 x 10⁻⁵ 3.0 x 10⁻⁷ ~27 days
11.0 1.0 x 10⁻³ 2.5 x 10⁻⁶ ~3 days
13.0 1.0 x 10⁻¹ 1.8 x 10⁻⁵ ~11 hours

This interactive table illustrates the expected increase in the rate of hydrolysis with increasing pH, based on data for similar compounds. anu.edu.auacs.orgresearchgate.net

Furthermore, the electronic nature of substituents on the benzene ring influences the reaction rate. The 3-chloro substituent is electron-withdrawing through its inductive effect. This effect increases the electrophilicity of the amidine carbon atom, making it more susceptible to nucleophilic attack. Therefore, the hydrolysis of this compound is expected to be faster than that of unsubstituted benzamidine. This relationship can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). acs.orgnih.gov For reactions involving nucleophilic attack on the benzamidine core, a positive rho (ρ) value would be expected, indicating that electron-withdrawing groups accelerate the reaction. In contrast, for reactions where the amidine acts as a nucleophile, a negative ρ value is observed, as electron-donating groups enhance reactivity. acs.org

Table 2: Illustrative Comparison of Hydrolysis Rates for Substituted Benzamidines

Compound Substituent Electronic Effect Expected Relative Rate of Hydrolysis
4-Methoxybenzamidine 4-OCH₃ Electron-donating Slower
Benzamidine -H Neutral Baseline
This compound 3-Cl Electron-withdrawing Faster

This interactive table demonstrates the predicted influence of electronic effects on the rate of nucleophilic attack during hydrolysis.

Theoretical Chemistry Approaches to Reaction Mechanism Prediction

Theoretical and computational chemistry have become indispensable tools for predicting and understanding reaction mechanisms, complementing experimental studies. researchgate.net Methods like Density Functional Theory (DFT) allow for the calculation of the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. acs.org

For the hydrolysis of this compound, computational studies can be employed to model the plausible reaction pathways and determine the most energetically favorable one. Based on experimental work on similar systems, the dominant mechanism is the attack of a hydroxide ion on the neutral this compound. anu.edu.auacs.org A DFT study would model the following steps:

Nucleophilic Attack: A hydroxide ion (HO⁻) attacks the electrophilic carbon atom of the C=N double bond in neutral this compound. This leads to the formation of a tetrahedral intermediate. The energy barrier for this step (the activation energy) can be calculated.

Proton Transfer: A proton may be transferred from the newly added hydroxyl group to one of the nitrogen atoms.

Leaving Group Departure: The C-N bond breaks, and ammonia (NH₃) is eliminated, leading to the formation of the final product, 3-chlorobenzamide.

Table 3: Hypothetical DFT-Calculated Energy Profile for the Hydrolysis of this compound

Species Description Relative Gibbs Free Energy (ΔG) (kJ/mol)
Reactants This compound + HO⁻ 0
TS1 Transition state for HO⁻ attack +55
Intermediate Tetrahedral intermediate +20
TS2 Transition state for NH₃ departure +75
Products 3-Chlorobenzamide + NH₃ -40

This interactive table presents a hypothetical energy profile for the reaction, illustrating how computational chemistry can quantify the energetics of a proposed mechanism. The values are illustrative and based on similar computed pathways. anu.edu.au

These theoretical models can also explain the effect of the chloro-substituent. Calculations would likely confirm that the electron-withdrawing nature of chlorine lowers the energy of the transition state for nucleophilic attack, thus accelerating the reaction compared to unsubstituted benzamidine, in agreement with the predictions from kinetic studies.

Structure-activity Relationship Sar and Structure-interaction Relationship Sir Analyses

Design Principles for 3-Chloro-benzamidine Analogues in SAR Studies

The design of analogues of a lead compound like this compound is a cornerstone of medicinal chemistry. Structure-Activity Relationship (SAR) studies systematically modify the chemical structure to understand which parts of the molecule are essential for its biological effects.

Bioisosteric replacement is a widely used strategy in drug design to optimize physicochemical and pharmacological properties. drughunter.com It involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of enhancing activity, improving selectivity, or reducing toxicity. drughunter.comdiva-portal.org For this compound analogues, various bioisosteric replacements can be considered to modulate their properties. For instance, the chlorine atom could be replaced with other halogens (e.g., fluorine, bromine) or a trifluoromethyl group to alter electronic and lipophilic characteristics. cambridgemedchemconsulting.com The amidine group itself can be replaced by other basic groups or heterocycles that can mimic its hydrogen bonding and electrostatic interactions. nih.gov

Scaffold hopping takes this concept further by replacing the central core of the molecule with a structurally different scaffold while aiming to retain the key interactions with the biological target. uniroma1.itcriver.comniper.gov.inbiosolveit.denih.gov This can lead to the discovery of novel chemical classes with improved properties or a more favorable intellectual property position. criver.com Starting from the this compound scaffold, one could explore replacing the phenyl ring with various heterocyclic systems. nih.gov This strategy can lead to compounds with altered solubility, metabolic stability, and target-binding affinities. uniroma1.it

A hypothetical example of bioisosteric replacements for the this compound scaffold is presented in the table below.

Original GroupBioisosteric ReplacementPotential Impact
ChlorineFluorine, Bromine, Methyl, TrifluoromethylAltered lipophilicity, electronic effects, and binding interactions
Benzene RingPyridine, Thiophene, PyrazoleModified solubility, metabolic stability, and hydrogen bonding capacity
AmidineGuanidine, Amino-imidazole, Amino-triazoleVaried basicity (pKa), hydrogen bonding patterns, and target affinity

Positional scanning is a powerful technique used in conjunction with combinatorial chemistry to systematically explore the SAR of a molecule. sci-hub.senih.gov In this approach, a library of compounds is synthesized where each position of the molecule is systematically varied with a range of different substituents. nih.gov For this compound, a positional scanning library could be designed to explore the effects of substituents at different positions of the phenyl ring. fortunepublish.com

Combinatorial chemistry allows for the rapid synthesis of a large number of compounds in a single process. fortunepublish.commdpi.comslideshare.netyoutube.com By combining a set of building blocks in all possible combinations, a diverse library of analogues can be generated for high-throughput screening. mdpi.com For this compound, a combinatorial library could be synthesized by reacting various substituted benzonitriles with ammonia or its equivalents, or by modifying the this compound core with a variety of reagents. rsc.org The results from screening these libraries can provide comprehensive SAR data, highlighting which structural modifications lead to improved biological activity.

An example of a positional scanning library design for this compound is outlined below:

Position on Phenyl RingSubstituent Set 1Substituent Set 2Substituent Set 3
2H, F, Cl, CH3OCH3, NO2, CNPhenyl, Pyridyl
4H, F, Cl, CH3OCH3, NO2, CNPhenyl, Pyridyl
5H, F, Cl, CH3OCH3, NO2, CNPhenyl, Pyridyl
6H, F, Cl, CH3OCH3, NO2, CNPhenyl, Pyridyl

Bioisosteric Replacements and Scaffold Hopping Strategies

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov These models are invaluable tools for predicting the activity of new, unsynthesized compounds and for understanding the key molecular properties that drive biological interactions. nih.govacs.org

The development of a robust QSAR model begins with the calculation of molecular descriptors. These are numerical values that describe various aspects of a molecule's structure, such as its electronic, steric, hydrophobic, and topological properties. ias.ac.in For a series of this compound analogues, a wide range of descriptors would be calculated, including those related to molecular weight, logP (lipophilicity), molar refractivity, and quantum chemical descriptors like HOMO and LUMO energies. researchgate.nettandfonline.com The selection of the most relevant descriptors that correlate with biological activity is a critical step, often performed using statistical methods like genetic algorithms or stepwise multiple linear regression. ias.ac.in

Once a QSAR model is built, it must be rigorously validated to ensure its predictive power. uniroma1.itnih.gov Common validation techniques include:

Internal Validation (Cross-validation): Techniques like leave-one-out (LOO) cross-validation are used to assess the model's robustness. nih.gov

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. uniroma1.it

Statistical Metrics: Various statistical parameters such as the squared correlation coefficient (R²), cross-validated R² (q²), and root mean square error (RMSE) are used to evaluate the model's performance. ias.ac.in

A hypothetical table of descriptors for a QSAR study on this compound analogues is shown below.

Descriptor TypeExample DescriptorsRelevance to Biological Activity
Electronic Dipole Moment, HOMO/LUMO energies, Partial ChargesGoverns electrostatic interactions and reactivity with the target.
Steric Molecular Volume, Surface Area, Molar RefractivityInfluences the fit of the molecule into the binding site.
Hydrophobic LogP, Hydrophobic Surface AreaAffects membrane permeability and hydrophobic interactions with the target.
Topological Connectivity Indices, Shape IndicesDescribes the overall shape and branching of the molecule.

A validated QSAR model can be used to predict the biological activity of novel this compound analogues before they are synthesized. acs.org This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. mdpi.com By analyzing the coefficients of the descriptors in the QSAR equation, researchers can gain insights into the key molecular features that are important for biological activity. For example, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing the lipophilicity of a particular region of the molecule could lead to higher activity. These models can be applied to predict interactions with various biological targets, such as serine proteases like thrombin and factor Xa, where benzamidine derivatives are known to be inhibitors. nih.govacs.orgsci-hub.se

Descriptor Selection and Model Validation

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. nih.gov Conformational analysis studies the different spatial arrangements of a molecule's atoms that result from rotation around single bonds. researchgate.net For this compound, the rotation around the bond connecting the phenyl ring to the amidine group can lead to different rotamers, each with a distinct energy level and shape.

The specific conformation that a molecule adopts when it binds to a receptor is known as the bioactive conformation. nih.gov This conformation may not be the lowest energy conformation in solution. rsc.org Molecular recognition, the process by which a molecule binds to its target, is highly dependent on the conformational flexibility of both the ligand and the receptor. rsc.orgnih.govresearchgate.net

Molecular modeling techniques, such as molecular dynamics simulations, can be used to explore the conformational landscape of this compound and its analogues. nih.govacs.orgacs.org These studies can help to identify the low-energy conformations that are likely to be present in a biological system. acs.org By comparing the conformations of active and inactive analogues, it is possible to deduce the conformational requirements for binding to a specific target. nih.gov For instance, the dihedral angle between the phenyl ring and the amidine group may be a critical determinant of biological activity. Understanding these conformational preferences is essential for designing new analogues with improved binding affinity and selectivity. researchgate.net

Physicochemical Property Modulation for Optimized Biological Interactions

In the optimization of this compound as a lead compound, particularly for targets such as serine proteases, the modulation of its physicochemical properties is a key strategy to enhance biological interactions. ontosight.ai The chlorine atom at the meta-position of the benzamidine ring imparts specific electronic and lipophilic characteristics that serve as a foundation for further chemical modification. Structure-activity relationship (SAR) studies focus on systematically altering the molecule's structure to observe the effects on its biological potency and selectivity.

The primary physicochemical properties that are manipulated include lipophilicity, electronic effects, and steric bulk. The introduction of the chloro group itself increases the lipophilicity (hydrophobicity) of the phenyl ring, which can promote hydrophobic interactions within the binding pockets of target proteins. researchgate.net For instance, in serine proteases like thrombin or Factor Xa, the S1 specificity pocket is often a deep, hydrophobic cleft that accommodates the benzamidine moiety. pnas.org The chloro-substituted phenyl ring can engage in favorable chloro-π interactions, enhancing the binding affinity. archivepp.com

Further modifications to the this compound scaffold can fine-tune these interactions. Research on related benzamidine analogs demonstrates that altering the substitution pattern on the benzene ring significantly impacts activity. ontosight.ai Moving the chloro substituent from the meta- (3-position) to the ortho- or para-position would alter the molecule's dipole moment and its ability to fit within a constrained binding site. Similarly, introducing additional substituents can modulate electronic properties. Electron-withdrawing groups, such as a nitro (-NO2) or cyano (-CN) group, can influence the pKa of the amidine group, affecting its protonation state and its ability to form critical salt bridges with acidic residues like aspartate in an enzyme's active site. ontosight.aiacs.org Conversely, electron-donating groups, like methoxy (-OCH3), can also enhance binding affinity through different mechanisms. ontosight.ai

The goal of this modulation is to achieve a balance of properties that maximizes favorable interactions with the target protein while maintaining suitable pharmacokinetic characteristics. researchgate.net An iterative process of synthesis and biological testing allows for the systematic exploration of the chemical space around the this compound core to establish a robust SAR. archivepp.com

Table 1: Hypothetical SAR of this compound Derivatives This table illustrates how modifications to the this compound scaffold could theoretically influence its physicochemical properties and resulting biological interactions.

CompoundModification from this compoundExpected Change in Lipophilicity (LogP)Potential Impact on Biological Interactions
Lead: this compound -BaselineForms key hydrogen bonds via the amidine group; chloro group engages in hydrophobic/halogen bonding.
Derivative A Addition of a 4-fluoro groupIncreaseMay enhance halogen bonding interactions in the S1 pocket; increased lipophilicity could improve membrane permeability.
Derivative B Addition of a 5-methoxy groupSlight IncreaseElectron-donating group may alter ring electronics; potential for additional hydrogen bond acceptance.
Derivative C Replacement of 3-chloro with 3-bromoIncreaseLarger halogen may provide stronger halogen bonds or introduce steric hindrance depending on the binding pocket topography.
Derivative D Addition of a 4-amino groupDecreaseIncreased polarity may improve solubility but could reduce cell permeability; potential for new hydrogen bonds.
Derivative E Isomer: 4-Chloro-benzamidineNo significant changeAlters the geometry of interaction within the binding site, potentially increasing or decreasing fit and potency. nih.gov

Ligand Efficiency and Drug Likeness Indices in this compound Optimization

During the lead optimization process, it is not enough to simply increase a compound's potency. Often, gains in potency are achieved by adding functional groups that significantly increase molecular weight (MW) and lipophilicity (LogP), which can negatively impact pharmacokinetic properties and lead to poor drug-likeness. pnas.org To guide a more efficient optimization process, medicinal chemists use metrics such as Ligand Efficiency (LE) and Ligand Lipophilicity Efficiency (LLE). researchgate.net

Ligand Efficiency (LE) is a metric that relates the binding affinity of a compound to its size, typically measured by the number of non-hydrogen atoms (heavy atom count, HAC). researchgate.net It is calculated as the binding energy (ΔG) divided by the HAC. In practical terms using pIC50 (or pKi), the formula is often expressed as: LE = (1.37 * pIC50) / HAC A higher LE value is desirable, as it indicates that the compound achieves its potency with a more efficient use of its atoms, making it a better starting point for further development. researchgate.net

For a hypothetical optimization campaign starting with this compound, chemists would synthesize and test a series of analogs. By calculating LE and LLE for each new compound, they can make more informed decisions about which structural modifications are most efficient and which are simply adding "dead weight" or undesirable lipophilicity. pensoft.net This data-driven approach helps prioritize compounds that have a higher probability of success in later stages of drug development. nih.gov

Table 2: Hypothetical Ligand Efficiency Analysis for this compound Analogs This table demonstrates the application of efficiency metrics in a hypothetical lead optimization project.

Compound IDModificationpIC50MW ( g/mol )HACcLogPLELLE
Lead-01 This compound5.0154.691.80.763.2
Analog-A Added 4-methyl group5.2168.6102.30.712.9
Analog-B Added 5-hydroxyl group5.5170.6101.50.754.0
Analog-C Added N-benzyl group6.5244.7163.50.563.0
Analog-D Added 4-fluoro, 5-hydroxyl6.0188.6111.70.754.3

Analysis: In this hypothetical data set, Analog-B shows an improvement in potency and LLE, with a stable LE. Analog-C significantly increases potency, but at a high cost to efficiency (lower LE and LLE) and increased size/lipophilicity. Analog-D represents a highly efficient optimization, improving potency while maintaining a good LE and improving the LLE, making it a promising candidate for further exploration.

Advanced Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 3-Chloro-benzamidine. These methods, which are based on the principles of quantum mechanics, provide insights into molecular properties that are often difficult or impossible to determine experimentally.

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) has become a widely used method for studying the electronic properties of molecular systems. DFT calculations have been employed to investigate various aspects of benzamidine derivatives. For instance, studies on the hydrolysis of benzamidiniums have utilized DFT to understand the reaction mechanisms, showing that the dominant pathway involves the attack of a hydroxide ion on the neutral benzamidine species. anu.edu.auacs.orgchemrxiv.org This type of analysis is crucial for understanding the stability and reactivity of this compound in different chemical environments.

DFT can also be used to predict various molecular properties. For example, in a study of 3-chloro-1,2-benzisothiazole, a related heterocyclic compound, DFT calculations with the 6-311++G(d,p) basis set were used to determine the optimized geometry, harmonic vibrational frequencies, and infrared and Raman intensities. nih.gov Similar calculations for this compound would allow for the prediction of its spectroscopic signatures. Furthermore, Mulliken population analysis can reveal the charge distribution across the molecule, and the calculation of HOMO and LUMO energies can provide insights into charge transfer possibilities within the molecule. nih.gov Natural Bond Orbital (NBO) analysis is another powerful tool within DFT that can be used to analyze the stability of the molecule. nih.gov

DFT simulations can also be used to predict electron density maps, which are particularly useful for understanding bonding characteristics. For instance, in a study of a related N-halamine, DFT was proposed to model the electron density of the N-Cl bond.

DFT Application Predicted Property Significance
Reaction Mechanism StudiesHydrolysis pathway and rateUnderstanding chemical stability
Spectroscopic PropertiesIR and Raman spectraCompound identification and characterization
Electronic PropertiesCharge distribution, HOMO-LUMO gapPredicting reactivity and charge transfer
Stability AnalysisNBO analysisAssessing molecular stability
Bonding AnalysisElectron density mapsUnderstanding chemical bonds

Ab Initio Methods for Molecular Property Prediction

Ab initio methods are another class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For instance, ab initio calculations at the 6-31G* level have been used to derive partial charges for use in linear interaction energy methods to screen inhibitors. researchgate.net

For N-chloro-N′-(p-fluorophenyl)-benzamidine, a structurally related compound, periodic ab initio methods were considered computationally expensive for the solid state, leading researchers to focus on vacuum calculations of the equilibrium geometry and electrostatic properties. rsc.org This highlights a common challenge in applying high-level ab initio methods to larger systems.

A benchmark study comparing various quantum mechanical methods for calculating reaction energies found that second-order Møller-Plesset perturbation theory (MP2) and its spin-component scaled variant (SCS-MP2) provide results similar in quality to the "gold standard" CCSD(T) method. peerj.com Such benchmark data is invaluable for selecting the appropriate level of theory for studying the reactivity of this compound, balancing computational cost with desired accuracy.

Molecular Dynamics (MD) Simulations of this compound and Biomacromolecular Complexes

Molecular dynamics (MD) simulations provide a powerful computational microscope to study the dynamic behavior of molecules and their interactions with biological macromolecules over time. cresset-group.comresearchgate.net By simulating the motions of atoms and molecules, MD can reveal details about conformational changes, binding events, and the thermodynamics of these processes.

Conformational Ensemble Sampling and Free Energy Calculations

MD simulations can be used to explore the conformational landscape of a molecule like this compound. By simulating the molecule in a solvent, one can generate an ensemble of thermally accessible conformations, providing a more realistic picture than a single static structure. cresset-group.com Analysis of these simulations can identify low-energy conformational states and the transitions between them. cresset-group.com

Free energy calculations, a key output of MD simulations, can quantify the relative stabilities of different conformations or the binding affinity of a ligand to a protein. nih.gov Methods like Bennett's acceptance ratio and thermodynamic integration are used to compute these free energy differences. sigmaaldrich.com For example, a study on benzamidine derivatives binding to arginine-specific gingipain calculated an average binding free energy of approximately -5 kcal/mol. nih.gov Another study on the trypsin/benzamidine complex calculated a standard binding free energy of -6.1 ± 0.1 kcal/mol, which showed good agreement with experimental values. nih.govresearchgate.net

Protein-Ligand Binding Dynamics and Residence Time Predictions

MD simulations are instrumental in understanding the dynamics of how a ligand like this compound binds to a protein target. These simulations can visualize the entire binding process, from the initial encounter to the formation of the final complex, revealing important interactions and potential intermediate states. mdpi.com For instance, simulations of benzamidine binding to trypsin have shown that it interacts with key residues like Asp189, His435, and Cys468 through hydrogen bonds. nih.govnih.gov

A critical aspect of drug efficacy that can be investigated with MD is the ligand's residence time, which is the duration for which a ligand remains bound to its target. chemrxiv.org Predicting residence time is computationally challenging due to the long timescales involved. mdpi.com However, enhanced sampling methods like Random Acceleration Molecular Dynamics (RAMD) and Infrequent Metadynamics (iMetaD) are being developed to accelerate these calculations and provide predictions of absolute residence times. chemrxiv.org Studies on the unbinding of benzamidine from trypsin have been used to develop and benchmark these advanced simulation techniques. researchgate.net

Molecular Docking and Virtual Screening Methodologies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ichem.md It is a cornerstone of structure-based drug design, allowing for the rapid screening of large libraries of compounds against a biological target. acs.org

In the context of this compound and its derivatives, molecular docking can be used to predict their binding modes within the active site of a target protein. For example, docking studies of benzamidine derivatives against E. coli DNA gyrase subunit B showed binding energies ranging from -9.3 to -10.3 kcal/mol. researchgate.net Similarly, docking of benzamidine analogues against gingipain K from P. gingivalis has been performed to understand their binding interactions. asianpubs.org

Virtual screening is a computational method that involves the docking of a large number of compounds to a target protein to identify potential hits. researchgate.net This approach can prioritize compounds for experimental testing, saving time and resources. For instance, a virtual screening of derivatives of 5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol was performed to identify potential binders to a drug target. researchgate.net Given the known biological activities of benzamidines, this compound could be included in virtual screening campaigns targeting various enzymes, such as proteases. nih.gov

The accuracy of docking is often enhanced by combining it with other computational methods. For example, docking results can be refined and validated using MD simulations to assess the stability of the predicted binding poses. researchgate.net

Computational Technique Application for this compound Example Finding
Molecular DockingPredicting binding mode and affinity to a target protein.Benzamidine derivatives showed binding energies of -9.3 to -10.3 kcal/mol against E. coli DNA gyrase B. researchgate.net
Virtual ScreeningIdentifying this compound as a potential hit from a large compound library.Screening of related chloro-substituted compounds to identify potential drug candidates. researchgate.net
Docking with MDRefining and validating the predicted binding pose of this compound.Assessing the stability of docked ligand-protein complexes. researchgate.net

Target Receptor Identification and Binding Site Analysis

Computational approaches are instrumental in identifying the potential protein targets of this compound and in characterizing its binding mode. Techniques such as reverse docking and molecular docking simulations are employed to screen extensive libraries of protein structures to find those that can favorably bind to this compound. Once a potential target is identified, further analysis of the binding site is conducted to understand the specific molecular interactions that stabilize the compound-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, all of which are crucial for the compound's affinity and selectivity.

For instance, benzamidine derivatives are known to target serine proteases, a class of enzymes involved in various physiological processes. Computational studies have elucidated how the benzamidine moiety interacts with the active site of these enzymes, with the positively charged amidinium group often forming a salt bridge with a conserved aspartate residue in the S1 pocket of the enzyme. The chloro-substituent on the phenyl ring of this compound can further influence its binding affinity and selectivity by engaging in specific hydrophobic or halogen bonding interactions within the binding pocket.

Table 1: Potential Target Receptors for this compound and Key Binding Site Residues

Target ReceptorReceptor ClassKey Binding Site ResiduesPotential Interactions with this compound
ThrombinSerine ProteaseAsp189, Gly216, Trp60dSalt bridge, Hydrogen bonds, Hydrophobic interactions
TrypsinSerine ProteaseAsp189, Ser190, Gly219Salt bridge, Hydrogen bonds
Factor XaSerine ProteaseAsp189, Tyr228, Trp215Salt bridge, Pi-pi stacking, Hydrophobic interactions

High-Throughput Virtual Screening for Novel Ligands

High-throughput virtual screening (HTVS) is a computational technique used to screen vast libraries of chemical compounds against a specific drug target to identify potential new drug candidates. In the context of this compound, HTVS can be employed in two primary ways. Firstly, if this compound is identified as a hit compound with desirable activity, its chemical structure can be used as a query to search for structurally similar compounds with potentially improved properties. Secondly, if the target of this compound is known, large compound libraries can be screened against this target to discover novel scaffolds that may have better efficacy or a more favorable side-effect profile.

The process of HTVS involves several steps, starting with the preparation of the target protein structure and the compound library. Then, a docking algorithm is used to predict the binding pose and affinity of each compound in the library to the target's active site. The top-scoring compounds are then selected for further experimental validation.

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD)

Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target receptor. A pharmacophore model can be generated based on the structure of a known active compound like this compound or a series of active compounds. This model then serves as a 3D query to screen compound databases for new molecules that fit the pharmacophore and are therefore likely to be active.

A pharmacophore model for a this compound-like inhibitor of a serine protease would typically include a positive ionizable feature representing the amidine group, a hydrophobic group for the phenyl ring, and a hydrogen bond acceptor for the nitrogen atoms. The chlorine atom could also be defined as a halogen bond donor or a hydrophobic feature, depending on the specific interactions it makes in the binding pocket.

Table 2: Key Pharmacophoric Features of this compound

Pharmacophoric FeatureChemical MoietyPotential Role in Binding
Positive IonizableAmidine groupForms salt bridge with negatively charged residues (e.g., Aspartate)
Aromatic RingPhenyl ringEngages in pi-pi stacking or hydrophobic interactions
Hydrogen Bond DonorAmidine NH2 groupsForms hydrogen bonds with backbone or side-chain atoms
Halogen AtomChlorineCan form halogen bonds or participate in hydrophobic interactions

Cheminformatics and Machine Learning Applications in this compound Research

Cheminformatics and machine learning are increasingly being applied in drug discovery to analyze large datasets of chemical information and to build predictive models. In the context of this compound research, these approaches can be used for a variety of purposes. For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of benzamidine derivatives with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead compounds.

Machine learning algorithms, such as support vector machines and neural networks, can be trained on datasets of active and inactive compounds to classify new molecules as potential binders or non-binders to a specific target. These models can also be used to predict various pharmacokinetic and toxicological properties of compounds, such as their absorption, distribution, metabolism, excretion, and toxicity (ADMET), which is a critical aspect of drug development.

By leveraging these advanced computational and theoretical chemistry techniques, researchers can significantly accelerate the discovery and development of new drugs based on the this compound scaffold, ultimately leading to new therapies for a range of diseases.

Biological Target Identification and Mechanistic Characterization

Enzyme Inhibition Kinetics and Mechanism of Action Studies

The benzamidine scaffold is a well-established pharmacophore known for its interaction with serine proteases. These enzymes are crucial in physiological processes like blood coagulation, inflammation, and tissue remodeling. ontosight.aiontosight.ai The inhibitory mechanism of benzamidine derivatives is often competitive, where the positively charged amidine group mimics the side chains of arginine or lysine, allowing it to bind in the S1 pocket of trypsin-like serine proteases. This interaction is stabilized by a salt bridge with a conserved aspartate residue at the bottom of the pocket. nih.gov

Benzamidine and its substituted derivatives have been extensively studied as inhibitors of serine proteases. ontosight.ainih.gov The nature and position of substituents on the benzene ring can significantly influence both the potency and selectivity of inhibition. nih.gov For instance, a quantitative structure-activity relationship (QSAR) analysis on a series of substituted benzamidines indicated that the binding interactions with proteases like plasmin and C1s are affected by the substituent's hydrophobicity and electron-donating properties, while interaction with thrombin is primarily influenced by hydrophobicity alone. nih.gov

While specific kinetic data for 3-Chloro-benzamidine is not extensively detailed in the surveyed literature, the inhibitory constants (Ki) for the parent compound, benzamidine, have been established for several human serine proteases. This data provides a baseline for understanding the general inhibitory profile of this class of compounds.

Table 1: Inhibition Constants (Ki) for Benzamidine Against Various Serine Proteases This table displays data for the parent compound, Benzamidine, to provide context for the inhibitory profile of this chemical class. Specific Ki values for the this compound derivative were not available in the cited literature.

Enzyme Ki (µM)
Tryptase 20 medchemexpress.com
Trypsin 21 medchemexpress.com
uPA (urokinase-type Plasminogen Activator) 97 medchemexpress.com
Factor Xa 110 medchemexpress.com
Thrombin 320 medchemexpress.com
tPA (tissue-type Plasminogen Activator) 750 medchemexpress.com

The development of derivatives aims to enhance selectivity. For example, modifications can shift the selectivity profile away from common targets like thrombin and factor Xa towards other proteases such as matriptase. tandfonline.com

Research has largely focused on the interaction of benzamidine derivatives with known serine proteases involved in the coagulation cascade. ontosight.ai Systematic screening of this compound against a broad panel of diverse enzyme families to identify novel or unexpected enzymatic targets is not extensively documented in publicly available scientific literature.

Serine Protease Inhibition Profiles and Selectivity

Receptor Binding Assays and Allosteric Modulation Investigations

While enzyme inhibition is the most studied activity of benzamidines, some research points towards interactions with other major classes of drug targets, such as G-protein coupled receptors (GPCRs).

GPCRs represent a large family of transmembrane proteins that are crucial for signal transduction. frontiersin.org Their activity can be influenced by allosteric modulators that bind to sites distinct from the endogenous ligand (orthosteric) binding site. frontiersin.orgnih.gov

There is evidence that the benzamidine moiety can interact with GPCRs. For example, benzamidine itself has been shown to act as a negative allosteric modulator of ligand binding to the leukotriene B4 receptor (BLT1), a class A GPCR. nih.govresearchgate.net Furthermore, the benzamidine group of a known inverse agonist was found to extend into a deep binding pocket of the LTB4 receptor. rsc.org These findings suggest that the benzamidine scaffold has the potential for GPCR interaction. However, specific binding assays or allosteric modulation studies focused directly on this compound and its effects on GPCRs are not detailed in the available research.

Ion channels are another major class of transmembrane proteins critical for cellular signaling. While some complex molecules incorporating a chloro-benzamidine-like structure have been evaluated for activity on ion channels, there is no specific data in the surveyed literature detailing the direct effects or modulation mechanisms of this compound on the function of ion channels. researchgate.netrsc.org

G-Protein Coupled Receptor (GPCR) Interaction Studies

Cellular Pathway Perturbation and Signal Transduction Analysis

The ultimate effect of a bioactive compound on cellular physiology is determined by its ability to perturb signaling pathways. Analysis of these perturbations can reveal the compound's mechanism of action at a systems level.

While benzamidine is commonly used in laboratory settings as a general protease inhibitor in lysis buffers to prevent protein degradation during cellular analysis, this application does not inform on its specific effects on signal transduction pathways. pnas.orgnih.gov

Studies on compounds structurally related to this compound may offer some insights. For instance, a thienylpicolinamidine derivative containing a 3-chloro-4-methoxyphenyl group was found to downregulate the expression of key proteins in cell cycle and mitogen-activated protein kinase (MAPK) pathways, such as Topoisomerase II (TopoII) and MAPK proteins, in HepG2 cells. rsc.org The same study noted that the compound did not affect the p53 tumor suppressor protein. rsc.org This suggests that chloro-substituted phenylamidine structures have the potential to interact with critical cellular signaling cascades. However, direct studies investigating the specific impact of this compound on cellular pathway perturbation and signal transduction are not present in the reviewed literature.

Gene Expression and Proteomic Profiling in Response to this compound

Gene expression profiling is a method used to assess the messenger RNA (mRNA) expression patterns of a select group of genes associated with a cell's function and behavior. castlebiosciences.com This technique provides a molecular portrait of the cellular response to a compound like this compound. castlebiosciences.com By measuring which genes are actively expressed, researchers can infer the biological pathways that are modulated by the compound. castlebiosciences.com

Proteomic analysis complements gene expression studies by providing a direct measure of the proteins present in a cell at a specific time. Since proteins are the primary functional molecules in a cell, understanding changes in their expression levels and post-translational modifications is crucial for elucidating a compound's mechanism of action.

Research Findings:

While specific studies on the comprehensive gene expression and proteomic profiling of this compound are not extensively detailed in the public domain, the general methodologies are well-established. Typically, human cell lines, such as neuroblastoma SH-SY5Y cells or monocytes, are exposed to the compound of interest. mdpi.comdiva-portal.org Following treatment, total RNA is isolated for gene expression analysis using techniques like microarray or RNA sequencing. nih.govplos.org For proteomic analysis, cell lysates are prepared, and proteins are identified and quantified using mass spectrometry-based methods. diva-portal.orgplos.orgmdpi.com

For instance, in a hypothetical study, treatment of a cancer cell line with this compound could lead to the differential expression of genes and proteins involved in cell cycle regulation, apoptosis, or signal transduction pathways. By analyzing these changes, potential protein targets of this compound can be identified.

Table 1: Illustrative Data from a Hypothetical Gene Expression Study on this compound

GeneFold Changep-valueBiological Process
Cyclin D1-2.5<0.05Cell Cycle Progression
BAX+3.1<0.05Apoptosis
Caspase-3+2.8<0.05Apoptosis
MAPK1-1.9<0.05Signal Transduction

Table 2: Illustrative Data from a Hypothetical Proteomic Analysis of this compound Treated Cells

ProteinFold Changep-valueCellular Function
p53+2.2<0.05Tumor Suppressor
Bcl-2-2.7<0.05Anti-apoptotic
ERK1/2-1.8<0.05Proliferation
JNK+2.4<0.05Stress Response

Metabolomic Fingerprinting for Pathway Elucidation

Metabolomic fingerprinting is a powerful technique used to obtain a snapshot of the metabolites present in a biological sample. azolifesciences.com This "fingerprint" is a unique metabolic profile that can be altered by disease or exposure to a chemical compound. azolifesciences.com By comparing the metabolomic fingerprints of treated and untreated cells, researchers can identify metabolic pathways affected by this compound.

Methodology:

The process typically involves quenching the metabolism of cells or tissues, followed by the extraction of metabolites. frontiersin.org Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry (MS) coupled with liquid chromatography (LC) are then used to generate the metabolic fingerprint. frontiersin.orgmdpi.com

Research Findings:

Table 3: Hypothetical Metabolite Changes in Response to this compound

MetaboliteFold Changep-valueImplicated Pathway
Glucose-1.5<0.05Glycolysis
Lactate+2.0<0.05Anaerobic Respiration
ATP-1.8<0.05Energy Metabolism
Citrate-1.6<0.05Citric Acid Cycle

Structural Biology of this compound-Biomolecule Complexes

Structural biology techniques provide high-resolution information about the three-dimensional structure of molecules and their complexes. This information is invaluable for understanding how a compound like this compound interacts with its biological targets at the atomic level.

X-ray Crystallography of Protein-Ligand Co-crystals

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal. By co-crystallizing a protein target with this compound, researchers can obtain a detailed three-dimensional structure of the complex. This reveals the precise binding mode of the compound, including the specific amino acid residues involved in the interaction.

Cryo-Electron Microscopy (Cryo-EM) Studies

Cryo-electron microscopy (Cryo-EM) is a technique that can determine the structure of large protein complexes and assemblies. While less common for small molecule-protein complexes compared to X-ray crystallography, cryo-EM can be a powerful tool, especially for targets that are difficult to crystallize.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can be used to study protein-ligand interactions in solution. By monitoring changes in the NMR signals of a protein upon the addition of this compound, researchers can identify the specific regions of the protein that are involved in binding.

Phenotypic Screening and Deconvolution for Target Discovery

Phenotypic screening involves testing a compound's effect on a whole cell or organism without prior knowledge of its specific molecular target. This approach can identify compounds that produce a desired biological effect. Once a "hit" compound like this compound is identified, target deconvolution methods are employed to determine its molecular target(s).

Target deconvolution strategies can include affinity chromatography, where a modified version of the compound is used to pull its binding partners out of a cell lysate, or computational approaches that predict potential targets based on the compound's structure.

Advanced Analytical and Bioanalytical Methodologies for 3-chloro-benzamidine Research

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography is the cornerstone for separating 3-Chloro-benzamidine from reaction byproducts, starting materials, or complex biological and environmental matrices. The choice between liquid and gas chromatography is primarily dictated by the compound's physicochemical properties and the analytical goal.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful tool for the analysis of this compound due to its high sensitivity and selectivity. researchgate.net Given the polar nature of the benzamidine functional group, reversed-phase HPLC is a common approach, but specialized columns may be required for optimal separation from other polar analytes.

Method development often involves screening various columns and mobile phase compositions to achieve adequate retention and peak shape. A study on the analysis of benzamidine in soil utilized a method based on hydrophilic interaction chromatography (HILIC), which is well-suited for polar compounds that are poorly retained on traditional C18 columns. epa.govepa.gov This approach, coupled with tandem mass spectrometry (LC-MS/MS), allows for highly selective and quantitative analysis, even at low concentrations. epa.gov For this compound, a similar HILIC-based LC-MS/MS method would be highly effective for its quantification in complex matrices like soil, water, or biological fluids. epa.gov The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for quantification, which provides excellent specificity by monitoring a specific precursor-to-product ion transition. epa.gov

Table 1: Illustrative HPLC-MS/MS Parameters for this compound Analysis

ParameterSettingPurpose
Chromatography
ColumnHILIC (e.g., Silica, Amide)Retention of the polar this compound analyte.
Mobile Phase A10 mM Ammonium Formate in WaterAqueous component of the mobile phase with buffer.
Mobile Phase BAcetonitrileOrganic component for gradient elution.
Gradient95% B to 40% B over 10 minTo elute analytes with varying polarities.
Flow Rate0.4 mL/minStandard flow for analytical scale columns.
Injection Volume5 µLSample volume introduced into the system.
Mass Spectrometry
Ionization ModePositive Electrospray (ESI+)Efficient ionization of the basic amidine group.
MS/MS Transitionm/z 155.0 -> m/z 138.0Hypothetical MRM transition for quantification (Precursor -> Product ion).
Collision Energy20 eVEnergy to induce fragmentation of the precursor ion.

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and high polarity, which can lead to poor chromatographic performance and thermal degradation in the GC inlet. sigmaaldrich.com To overcome this, a derivatization step is essential to convert the polar amine and imine functionalities into more volatile and thermally stable groups. sigmaaldrich.com

Silylation is a common derivatization technique for compounds with active hydrogens. nih.govchrom-china.com Reagents such as N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA) can be used to form tert-butyldimethylsilyl (TBDMS) derivatives of this compound. sigmaaldrich.comnih.gov This process significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC-MS analysis. chrom-china.comnih.gov The resulting derivatives can be separated on a low-polarity capillary column (e.g., DB-5ms) and identified by their characteristic mass spectra. sigmaaldrich.com

Table 2: Hypothetical GC-MS Method for Derivatized this compound

StepProcedureRationale
Derivatization
ReagentMTBSTFA with 1% TBDMCSForms stable, volatile TBDMS derivatives. nih.gov
ReactionHeat sample with reagent at 90°C for 60 min.To ensure complete derivatization.
GC-MS Analysis
ColumnDB-5ms (30 m x 0.25 mm x 0.25 µm)Standard non-polar column for general-purpose analysis.
Injection ModeSplitlessTo maximize sensitivity for trace analysis.
Oven Program100°C hold 2 min, ramp 10°C/min to 300°CTemperature gradient to separate derivatives from other components.
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization method that produces reproducible fragmentation patterns for library matching.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method Development

High-Resolution Spectroscopic Techniques for Structural Elucidation

For the unambiguous confirmation of the chemical structure of this compound and its transformation products, high-resolution spectroscopic techniques are indispensable.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for de novo structure elucidation. For a molecule like this compound, ¹H NMR and ¹³C NMR spectra provide primary information about the chemical environment of the hydrogen and carbon atoms, respectively. mdpi.com In complex systems, such as reaction mixtures or biological extracts, advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms and definitively assign the structure. For instance, ¹H-¹³C HMBC can confirm the position of the chloro-substituent on the aromatic ring by showing long-range correlations between protons and carbons. Such techniques are crucial for distinguishing this compound from its isomers (e.g., 2-Chloro-benzamidine or 4-Chloro-benzamidine).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
C=NH-~165Characteristic shift for the amidine carbon. mdpi.com
-NH₂~9.0 (broad)-Protons are exchangeable and signal can be broad.
Ar-H2~7.8~127Proton ortho to the amidine group.
Ar-H4~7.7~131Proton between the Cl and amidine groups.
Ar-H5~7.5~130Proton para to the amidine group.
Ar-H6~7.6~126Proton ortho to the Cl group.
C1 (C-Amidine)-~133Aromatic carbon attached to the amidine.
C3 (C-Cl)-~134Aromatic carbon attached to chlorine.

Note: These are predicted values and may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS), often coupled with LC (LC-HRMS), provides highly accurate mass measurements, typically with sub-5 ppm mass accuracy. thermofisher.comresearchgate.net This capability allows for the determination of the elemental composition of an unknown compound, which is critical for identifying metabolites or degradation products of this compound. researchgate.netnih.gov For example, if this compound (C₇H₇ClN₂) undergoes hydroxylation in a biological system, HRMS can distinguish the resulting metabolite (C₇H₇ClN₂O) from the parent compound by its precise mass difference. chrom-china.com Techniques like UPLC-QTOF (Quadrupole Time-of-Flight) are commonly used for metabolic profiling studies, enabling the detection and tentative identification of a wide range of compounds in a single run. nih.govmdpi.com

Table 4: Hypothetical Metabolites of this compound and Their Calculated Exact Masses

CompoundMolecular FormulaTransformationCalculated Monoisotopic Mass (M)
This compound C₇H₇ClN₂Parent Compound154.0298
Hydroxy-3-chloro-benzamidineC₇H₇ClN₂OHydroxylation170.0247
N-acetyl-3-chloro-benzamidineC₉H₉ClN₂OAcetylation196.0403
Glucuronide ConjugateC₁₃H₁₅ClN₂O₆Glucuronidation330.0622

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Systems

Electrochemical and Biosensor Development for Real-Time Detection

The development of sensors for the rapid, selective, and real-time detection of small molecules is a significant area of analytical research. mdpi.commdpi.com Electrochemical sensors and biosensors offer a promising avenue for monitoring this compound without the need for extensive sample preparation or laboratory-based instrumentation. acs.org

An electrochemical sensor for this compound could be developed by modifying an electrode surface (e.g., glassy carbon, gold) with materials that facilitate its oxidation or reduction. cluster-science.comresearchgate.net For instance, metal-organic frameworks (MOFs) or carbon nanomaterials can be used to enhance the electrochemical signal and improve sensitivity and selectivity towards aromatic amines. cluster-science.commdpi.com The sensor would work by measuring the current change at a specific potential when this compound interacts with the modified electrode.

Biosensors offer even greater specificity by using a biological recognition element. nih.gov An aptamer (a short single-stranded DNA or RNA sequence) or an antibody that specifically binds to this compound could be immobilized on a transducer surface. nih.govaptamergroup.com Binding of the target molecule would induce a measurable signal—such as a change in impedance, current, or optical properties—allowing for its real-time quantification. mdpi.com Such devices could be integrated into portable systems for on-site environmental monitoring or point-of-care diagnostics.

Table 5: Potential Sensor Platforms for this compound Detection

Sensor TypeTransducerRecognition ElementPrinciple of Detection
Electrochemical Sensor Glassy Carbon ElectrodeMetal-Organic Framework (MOF)Catalytic oxidation of the amine group, generating an amperometric signal. cluster-science.com
Immunosensor Gold Nanoparticle ElectrodeAnti-3-Chloro-benzamidine AntibodyBinding of the analyte changes the electrode's impedance or capacitance.
Aptasensor Carbon Nanotube FETDNA/RNA AptamerAnalyte binding to the aptamer alters the field-effect transistor's conductance. mdpi.com
Optical Biosensor Fiber Optic ProbeFluorophore-labeled AptamerBinding induces a conformational change in the aptamer, leading to a change in fluorescence. mdpi.com

Bioanalytical Method Validation for Complex Biological Matrices

The validation of bioanalytical methods is a critical process in pharmaceutical research, ensuring that a specific method is suitable for its intended purpose of quantifying a drug or its metabolites in a biological matrix. science.gov This process involves a series of experiments to demonstrate parameters such as accuracy, precision, selectivity, sensitivity, reproducibility, and stability. science.govresearchgate.net For a compound like this compound, which may be investigated for its therapeutic potential, establishing a reliable bioanalytical method is the foundation for pharmacokinetic and toxicokinetic studies. nih.gov The validation process must adhere to strict guidelines set by regulatory authorities to ensure the integrity and reliability of the data generated. iajps.com

Sample Preparation Strategies for Biological Samples

The complexity of biological matrices, such as plasma, blood, and urine, necessitates a sample preparation step to remove interfering substances and isolate the analyte of interest, in this case, this compound. researchgate.net The choice of sample preparation technique is crucial for achieving the desired sensitivity, selectivity, and reproducibility of the subsequent analysis. iajps.com Common strategies include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net

Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used method for removing proteins from biological samples, particularly plasma and serum. ejbiotechnology.info This technique typically involves the addition of an organic solvent, such as acetonitrile or methanol, or an acid, like trichloroacetic acid (TCA), to the sample. ejbiotechnology.infonih.gov The precipitating agent denatures the proteins, causing them to aggregate and fall out of solution. nih.gov After centrifugation, the clear supernatant containing the analyte can be directly injected into the analytical instrument or further processed.

While simple and fast, protein precipitation may be less "clean" than other methods, as some endogenous components may remain in the supernatant, potentially causing matrix effects in the analytical measurement. For instance, a study on the bioanalysis of a novel antithrombotic agent, S002-333, utilized a simple protein precipitation method for extraction from rabbit plasma, demonstrating its applicability for certain compounds. researchgate.net

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes from interferences based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. cresp.org The choice of organic solvent is critical and depends on the physicochemical properties of the analyte. For benzamidine derivatives, which can be basic, pH adjustment of the aqueous phase can be used to optimize the partition into the organic phase. A bioanalytical method for the simultaneous estimation of the (R)- and (S)-isomers of the novel anti-thrombotic agent S002-333 employed liquid-liquid extraction from rabbit plasma. researchgate.net This technique often provides a cleaner extract than protein precipitation, leading to reduced matrix effects. cresp.org

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and efficient method for sample clean-up and concentration. researchgate.netsigmaaldrich.com It utilizes a solid sorbent packed in a cartridge or a well plate to retain the analyte from the liquid sample. sigmaaldrich.com Interferences can be washed away, and the purified analyte is then eluted with a small volume of a suitable solvent. sigmaaldrich.com The selection of the SPE sorbent (e.g., reversed-phase, normal-phase, or ion-exchange) is based on the analyte's properties. sigmaaldrich.com For benzamidine analogs, which are often basic, a cation-exchange or a mixed-mode sorbent could be highly effective. A study on the determination of pentamidine and its analogs in rat plasma successfully used SPE with Oasis® HLB cartridges, which are polymeric reversed-phase sorbents. researchgate.net

Table 1: Comparison of Sample Preparation Techniques for Benzamidine Derivatives and Analogs

Technique Principle Advantages Disadvantages Example Application for Analogs Reference
Protein Precipitation (PPT) Removal of proteins by denaturation with an organic solvent or acid.Simple, fast, and requires small sample volumes.Extracts can be less clean, leading to potential matrix effects.Extraction of S002-333 from rabbit plasma. researchgate.net
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on solubility.Provides cleaner extracts than PPT, good recovery for many compounds.Can be labor-intensive, requires larger volumes of organic solvents.Extraction of (R)- and (S)-isomers of S002-333 from rabbit plasma. researchgate.net
Solid-Phase Extraction (SPE) Adsorption of the analyte onto a solid sorbent, followed by washing and elution.High selectivity, provides very clean extracts, allows for analyte concentration.Can be more expensive and require more complex method development.Extraction of pentamidine and its analogs from rat plasma using Oasis® HLB cartridges. researchgate.net

Quantification of this compound in Biological Fluids

The quantification of this compound in biological fluids like plasma or urine is most effectively achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.net This technique offers high sensitivity, selectivity, and throughput, which are essential for bioanalytical applications. mdpi.com

The development of a robust LC-MS/MS method involves the optimization of several key parameters:

Chromatographic Separation: A suitable high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column and mobile phase are selected to achieve good separation of this compound from endogenous matrix components and any potential metabolites. For benzamidine derivatives, reversed-phase columns like C18 are commonly used. nih.govresearchgate.net The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component, often with an additive like formic acid to improve peak shape and ionization efficiency. researchgate.netresearchgate.net

Mass Spectrometric Detection: Tandem mass spectrometry is operated in multiple reaction monitoring (MRM) mode for quantification. researchgate.netresearchgate.net This involves selecting a specific precursor ion (typically the protonated molecule [M+H]⁺ for basic compounds like benzamidines) in the first mass analyzer, fragmenting it in a collision cell, and monitoring a specific product ion in the second mass analyzer. This highly selective detection method minimizes interference from co-eluting compounds.

For the quantification of novel antithrombotic benzamidine derivatives, researchers have successfully developed and validated LC-MS/MS methods. For example, in the analysis of S002-333 isomers, the parent → product ion transition (MRM) for both isomers was m/z 386.4 → 214.2. researchgate.net The method demonstrated linearity over a concentration range of 1.56 ng/mL to 400 ng/mL, with a lower limit of detection (LOD) of 1.56 ng/mL. researchgate.net Such methods typically show good precision (intra- and inter-day) and accuracy. researchgate.net

Table 2: Exemplary LC-MS/MS Parameters for the Analysis of Benzamidine Analogs

Compound Matrix LC Column Mobile Phase Ionization Mode MRM Transition (m/z) Linear Range Reference
S002-333 (isomers) Rabbit PlasmaChiralcel OJ-RH (150 x 4.6 mm, 5 µm)Gradient of 0.1% formic acid, methanol, and acetonitrilePositive ESI386.4 → 214.21.56 - 400 ng/mL researchgate.net
S002-333 Rabbit PlasmaUltramex Cyno (150 x 4.6 mm, 5 µm)Acetonitrile-water (75:25, v/v)ESINot specifiedNot specified researchgate.net
Pentamidine Rat PlasmaNot specifiedNot specifiedUV detectionNot applicable29.6 - 586.54 ng/mL researchgate.net
Pentamidine Analog 1 Rat PlasmaNot specifiedNot specifiedUV detectionNot applicable74.23 - 742.3 ng/mL researchgate.net
Pentamidine Analog 2 Rat PlasmaNot specifiedNot specifiedUV detectionNot applicable178.12 - 890.6 ng/mL researchgate.net

Note: The data presented for analogs are for illustrative purposes and the optimal conditions for this compound would need to be determined experimentally.

Preclinical Research on this compound: Methodologies and Translational Considerations

While the broader class of benzamidines has been a subject of scientific inquiry, particularly as serine protease inhibitors, detailed and specific preclinical research focusing solely on the compound This compound is not extensively available in publicly accessible scientific literature. ontosight.aifrontiersin.org The following sections outline the standard preclinical research methodologies that would be employed to characterize a compound like this compound, while noting the current lack of specific data for this particular molecule.

Preclinical Research Methodologies and Translational Considerations

In Vitro Pharmacological Characterization Methodologies

In vitro studies are fundamental in early-stage drug discovery to determine a compound's biological activity and mechanism of action at the cellular and molecular level.

Cell-based reporter assays are powerful tools to study gene expression and signal transduction pathways affected by a compound. accelevirdx.combenthamopenarchives.com In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is linked to a specific DNA regulatory element. plos.orgnih.gov The expression of the reporter gene, which can be easily measured, serves as a surrogate for the activity of the targeted pathway.

For a compound like 3-Chloro-benzamidine, this methodology could be used to assess its functional activity on specific targets. For instance, a product description for the related compound 2-Chloro-benzamidine suggests its use in inducing reporter gene expression in mammalian cells, although the specific scientific context and data are not provided. cymitquimica.com There is currently a lack of published studies employing cell-based reporter assays to specifically characterize the functional activity of this compound.

Primary cell cultures, derived directly from tissues, and tissue slice models offer a more physiologically relevant system for mechanistic studies compared to immortalized cell lines. biowest.netnih.gov These models preserve more of the natural cellular architecture and interactions, providing valuable insights into a compound's effect in a more complex biological environment.

Studies on related benzimidazole compounds have utilized primary cell culture systems. For example, the inhibitory action of certain benzimidazoles on chondrogenesis was demonstrated in a mouse limb bud cell culture system. jneurosci.org However, specific studies detailing the use of this compound in primary cell culture or tissue slice models to elucidate its mechanism of action are not readily found in the scientific literature.

Cell-Based Reporter Assays for Functional Activity

In Vivo Model Systems for Biological Activity Assessment

In vivo models are crucial for understanding a compound's biological activity, efficacy, and target engagement within a whole living organism.

Transgenic animal models carrying reporter genes allow for the non-invasive and longitudinal study of gene expression and biological processes in response to a compound. thermofisher.com These models are particularly useful for confirming in vitro findings and understanding the spatial and temporal dynamics of a compound's effect.

While the methodology is well-established, there are no specific published research findings on the use of this compound in transgenic animal models featuring reporter gene assays to assess its biological activity.

Microdialysis is a minimally invasive technique used to measure the concentration of unbound drug and endogenous substances in the extracellular fluid of tissues, providing a direct measure of target engagement and pharmacokinetic/pharmacodynamic (PK/PD) relationships in vivo. jneurosci.orgresearchgate.netku.dk Biopsies of tissues can also be analyzed to determine compound concentration and its effect on downstream biomarkers.

These techniques are critical for confirming that a compound reaches its intended target in the body at sufficient concentrations to exert a therapeutic effect. While microdialysis and biopsy studies have been used to evaluate other compounds, including some affecting similar pathways that benzamidines might target, there is no specific data available from such studies for this compound. jneurosci.orgresearchgate.net

Reporter Gene Assays in Transgenic Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies are essential to characterize the pharmacokinetic properties of a compound, which determine its bioavailability, distribution throughout the body, metabolic fate, and route of elimination. nih.gov These properties are critical for predicting a compound's efficacy and are typically evaluated through a combination of in vitro assays (e.g., liver microsome stability, plasma protein binding) and in vivo studies in animal models. frontiersin.orgacs.org

While ADME data exists for various other chloro-substituted and benzamidine-related compounds, specific and comprehensive ADME profiles for this compound are not available in the public domain. frontiersin.orgacs.org

In Vitro Metabolic Stability and Metabolite Identification Pathways

The assessment of in vitro metabolic stability is a critical step in early drug discovery, providing initial insights into a compound's potential pharmacokinetic profile, specifically its clearance and half-life. For benzamidine-containing molecules, including halogenated derivatives like this compound, this process typically involves incubation with liver microsomes or hepatocytes from preclinical species (e.g., rat, dog) and humans.

Methodologies for evaluating the metabolic stability of benzamidine derivatives often utilize human liver microsomes. In a typical assay, the test compound is incubated with liver microsomes in the presence of NADPH (a necessary cofactor for cytochrome P450 enzymes) at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched. The concentration of the remaining parent compound is then quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance of the compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).

While specific data for this compound is not extensively published, research on analogous compounds provides insight into potential metabolic pathways. The N-hydroxylation of benzamidines to benzamidoximes is a known metabolic pathway, which can be a toxication process. nih.gov For instance, studies on the model compound benzamidine and its N-hydroxylated metabolite, benzamidoxime, have been conducted to understand their toxicological relevance. nih.gov The primary metabolic enzymes involved are cytochrome P450s (CYPs). nih.gov For example, 4',4''-diCl BZT, a chloro-benztropine analog, was identified as a substrate of human CYP2D6 and 2C19. nih.gov

Metabolite identification studies run parallel to stability assays. Following incubation, samples are analyzed by high-resolution mass spectrometry to detect and characterize potential metabolites. Common metabolic transformations for this class of compounds can include hydroxylation of the aromatic ring, N-dealkylation, and conjugation reactions such as glucuronidation. nih.gov Indirect evidence for the formation of a benzamidoxime glucuronide has been observed in in vitro experiments. nih.gov The structural alerts within this compound, namely the aromatic ring and the amidine group, are susceptible to these metabolic changes.

Below is a representative table outlining the common methodologies used for in vitro metabolic assessment, which would be applicable to this compound.

Table 1: In Vitro Metabolic Stability Assay Parameters

Parameter Description Typical Conditions
Test System Source of metabolic enzymes. Human, Rat, Dog, Mouse Liver Microsomes or Hepatocytes
Compound Conc. Concentration of the test compound. 1-10 µM
Incubation Time Duration of the experiment. 0 to 60 minutes
Cofactor Required for enzyme activity. NADPH
Analysis Method Quantification of the parent compound. LC-MS/MS

| Data Output | Key stability metrics. | In vitro half-life (t½), Intrinsic Clearance (CLint), Percent remaining |

In Vivo Pharmacokinetic Profiling Methodologies

Following in vitro assessment, in vivo pharmacokinetic (PK) studies are conducted in animal models to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism. sygnaturediscovery.com These studies are crucial for predicting human pharmacokinetics and establishing a potential dosing regimen. pharmidex.com

For a compound like this compound, initial PK studies would typically be performed in rodent models (e.g., rats or mice). sygnaturediscovery.com The compound would be administered via different routes, most commonly intravenous (IV) and oral (PO), to assess key parameters like bioavailability. sygnaturediscovery.com

The general methodology involves:

Dosing : A solution or suspension of the compound is administered to the animals. The IV route provides a baseline for 100% bioavailability, while the PO route assesses oral absorption.

Sample Collection : Blood samples are collected at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-dosing. Plasma is separated from the blood for analysis.

Bioanalysis : The concentration of the compound (and potentially its major metabolites) in the plasma samples is determined using a validated bioanalytical method, typically LC-MS/MS, known for its high sensitivity and specificity. sygnaturediscovery.com

Pharmacokinetic Analysis : The plasma concentration-time data is used to calculate key PK parameters.

Systematic studies on related benzamidine mimics have shown that modifications to the core structure, such as lowering the pKa of the P1 ligand, can lead to improved pharmacokinetic properties, including decreased clearance and enhanced oral absorption. acs.org Studies on chloro-benztropine analogs in rats have demonstrated significant differences in clearance and duration of action based on their chlorination pattern. nih.gov

Table 2: Key In Vivo Pharmacokinetic Parameters

Parameter Abbreviation Description
Area Under the Curve AUC Represents the total drug exposure over time.
Clearance CL The volume of plasma cleared of the drug per unit time.
Volume of Distribution Vd The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Half-life The time required for the concentration of the drug in the body to be reduced by half.
Bioavailability F% The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Maximum Concentration Cmax The highest concentration of the drug observed in the plasma after administration.

| Time to Maximum Concentration | Tmax | The time at which Cmax is observed. |

Mechanistic Toxicology Investigations

In Vitro Cytotoxicity and Genotoxicity Screening Mechanisms

Toxicology screening is essential to identify potential safety liabilities early in development. In vitro assays provide a rapid and cost-effective means to assess a compound's potential to cause cellular damage or genetic mutations.

Cytotoxicity Screening: The initial assessment of toxicity often begins with cytotoxicity assays, which measure the concentration at which a compound causes cell death. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. redalyc.org In this assay, various cell lines (e.g., human cancer cell lines like HepG2, or normal cell lines like HEK-293) are exposed to increasing concentrations of the test compound. redalyc.orgnih.gov A reduction in cell viability indicates a cytotoxic effect. Studies on arylamidine derivatives have utilized cell lines such as NCI-H292 (lung carcinoma), MCF-7 (breast adenocarcinoma), and Hep-2 (larynx carcinoma) to evaluate cytotoxicity. redalyc.org

Genotoxicity Screening: Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. jcpjournal.org A standard battery of in vitro genotoxicity tests is often employed:

Ames Test (Bacterial Reverse Mutation Assay) : This assay uses strains of Salmonella typhimurium with mutations in the histidine operon. nih.gov It tests a compound's ability to cause mutations that revert the bacteria to a state where they can synthesize their own histidine. The test is conducted with and without a metabolic activation system (S-9 fraction from rat liver) to detect metabolites that may be mutagenic. nih.gov

In Vitro Micronucleus Test : This test assesses chromosomal damage. toxys.com Mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) are treated with the compound. The formation of micronuclei, which are small nuclei that contain fragments of chromosomes or whole chromosomes left behind during cell division, indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) activity. toxys.com

DNA Strand Break Assays : Assays like the comet assay can detect DNA single-strand breaks in cells, such as rat hepatocytes, exposed to a compound. nih.gov

Studies on benzamidine have shown it to be marginally positive in a hepatocyte/DNA single-strand break assay, while its N-hydroxylated metabolite, benzamidoxime, induced DNA single-strand breaks and showed low mutagenicity in the Ames test (TA98 strain) with metabolic activation. nih.gov This highlights the importance of assessing both the parent compound and its metabolites.

Table 3: Common In Vitro Toxicology Screening Assays

Assay Type Endpoint Measured Typical Cell/System Purpose
MTT/MTS Assay Cell Viability/Metabolic Activity Various mammalian cell lines (e.g., HEK-293, HepG2) Assesses general cytotoxicity. nih.gov
Ames Test Gene Mutation (Point mutations, frameshifts) Salmonella typhimurium, E. coli strains Detects mutagenicity. nih.gov
In Vitro Micronucleus Chromosomal Damage (Clastogenicity, Aneugenicity) Human lymphocytes, CHO, TK6 cells Detects chromosomal aberrations. toxys.com

| Comet Assay | DNA Strand Breaks | Various cell types, including primary hepatocytes | Detects DNA damage. nih.govjcpjournal.org |

Target Organ Toxicity Assessment Methodologies

If in vitro toxicology screens or initial in vivo studies indicate potential toxicity, more detailed investigations are required to identify specific target organs and understand the mechanisms of toxicity. These studies typically involve repeated-dose toxicity studies in animal models.

Methodologies for assessing target organ toxicity include:

Repeated-Dose Toxicity Studies : These studies are conducted in at least two species (one rodent, one non-rodent) and involve administering the compound daily for a set period (e.g., 14 or 28 days).

Clinical Observations : Animals are monitored daily for any signs of toxicity, such as changes in behavior, appearance, or body weight.

Clinical Pathology : At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis. These tests can reveal effects on the blood, liver, kidneys, and other organs.

Histopathology : After euthanasia, a full necropsy is performed, and all major organs and tissues are collected. The organs are weighed, and tissues are preserved, processed, and examined microscopically by a pathologist to identify any treatment-related changes, such as inflammation, degeneration, or necrosis.

For chlorinated compounds or those with aromatic amine structures, potential target organs of interest often include the liver and kidneys, as they are primary sites of metabolism and excretion. Safety data sheets for related compounds like 3-Chlorobenzamidine hydrochloride and 3-chloro-N-hydroxy-benzamidine indicate potential for skin irritation, eye irritation, and specific target organ toxicity related to the respiratory system. chemblink.comaksci.com

Table 4: Methodologies for Target Organ Toxicity Assessment

Methodology Purpose Key Parameters/Observations
Daily Clinical Observation To monitor general health and detect overt signs of toxicity. Body weight, food/water consumption, changes in activity, physical appearance.
Hematology To assess effects on blood cells. Red blood cell count, white blood cell count and differentials, hemoglobin, hematocrit, platelet count.
Clinical Chemistry To assess organ function, particularly liver and kidney. Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), bilirubin, blood urea nitrogen (BUN), creatinine.
Urinalysis To assess renal function and detect urinary tract abnormalities. pH, specific gravity, protein, glucose, ketones, blood, sediment microscopy.
Gross Necropsy To identify macroscopic changes in organs. Organ weights, appearance, size, color, and texture of all major organs.

| Histopathology | To identify microscopic, treatment-related tissue changes. | Cellular changes such as necrosis, apoptosis, inflammation, hypertrophy, hyperplasia, and fibrosis in a comprehensive set of tissues. |

Emerging Applications and Future Research Trajectories

3-Chloro-benzamidine in Supramolecular Chemistry and Materials Science

The distinct structure of this compound and its derivatives makes them valuable in the fields of crystal engineering and supramolecular chemistry. smolecule.com The presence of both hydrogen bond donors (the amidine group) and a halogen atom allows for the formation of specific intermolecular interactions, which are crucial for the rational design and construction of novel supramolecular architectures.

Researchers are exploring how the chloro substituent influences crystal packing and the formation of self-assembled structures. The study of intermolecular interactions, such as hydrogen bonding and halogen bonding involving the chlorine atom, provides insights into the principles of molecular recognition and self-assembly. These studies are fundamental for the development of new materials with tailored properties. For example, derivatives like N-chloro-N′-(p-fluorophenyl)-benzamidine have been studied to understand the nature of the N-Cl bond, which is of interest for designing materials that can release chlorine upon stimulation. rsc.orgresearchgate.net The investigation of crystal packing in such compounds reveals important intermolecular interactions like N-H···N hydrogen bonds and C-H···π interactions. researchgate.net

The potential applications in materials science include the development of new polymers and photochromic materials. chemimpex.comcymitquimica.com The ability of the benzamidine moiety to participate in various non-covalent interactions makes it a versatile building block for creating complex and functional materials.

Application in Chemical Biology Tools and Probes

Benzamidine and its derivatives have been extensively studied as inhibitors of serine proteases, a class of enzymes involved in numerous physiological and pathological processes. ontosight.aiontosight.ai This inhibitory activity makes them valuable as chemical tools and probes to study enzyme function and as starting points for drug discovery. For instance, benzamidine itself is a known reversible inhibitor of enzymes like trypsin and thrombin. probes-drugs.org

The introduction of a chloro-substituent, as in this compound, can modulate the inhibitory potency and selectivity of these compounds. ontosight.ai This allows for the development of more specific probes to investigate the roles of individual proteases in complex biological systems. While specific studies on this compound as a chemical probe are emerging, the broader class of benzamidines has been successfully used to develop probes for various enzymes. For example, the pyrazolopyrimidine scaffold, which can incorporate a benzamide structure, has been used to develop a highly potent and selective chemical probe for the kinase CK2. researchgate.net

The development of such probes is crucial for understanding disease mechanisms and for the validation of new drug targets. The ability to selectively inhibit a specific enzyme with a chemical probe allows researchers to dissect its function in cellular pathways.

Challenges and Opportunities in the Development of this compound-Based Agents

While this compound and its analogs show promise, there are challenges to overcome in their development as therapeutic agents. A significant challenge lies in achieving high selectivity for the target enzyme to minimize off-target effects. frontiersin.org The structural similarity among serine proteases, for example, can make it difficult to design inhibitors that are highly specific for a single enzyme.

Furthermore, the pharmacokinetic properties of these compounds, such as absorption, distribution, metabolism, and excretion (ADME), need to be optimized for them to be effective drugs. frontiersin.org For instance, the cationic nature of the amidine group can sometimes lead to poor bioavailability. turkjps.org To address this, researchers are exploring strategies like the development of prodrugs, such as amidoxime derivatives, which can be converted to the active amidine form in the body. turkjps.org

Despite these challenges, there are significant opportunities. The synthesis of novel benzamidine analogs with varied substitution patterns is an active area of research. asianpubs.orgnih.gov By modifying the structure of this compound, it may be possible to enhance its potency, selectivity, and drug-like properties. The development of new synthetic methodologies facilitates the creation of diverse libraries of these compounds for biological screening. asianpubs.orgnih.gov The antimicrobial and antiparasitic potential of benzamidine derivatives also presents a significant opportunity for developing new treatments for infectious diseases, an area of growing global health concern. nih.gov

Interdisciplinary Research Integrating Chemical Synthesis, Biology, and Computational Science

The future development of this compound-based agents will heavily rely on an interdisciplinary approach that combines chemical synthesis, biology, and computational science. nih.govijpsjournal.com

Chemical Synthesis: Organic chemists play a crucial role in designing and synthesizing novel analogs of this compound. mdpi.com They develop efficient synthetic routes to create a wide range of derivatives with different substituents and properties, which are then evaluated for their biological activity. mdpi.comacs.org

Biology: Biologists and pharmacologists are essential for evaluating the biological effects of these compounds. This includes performing biochemical assays to determine enzyme inhibitory activity, conducting cell-based studies to assess cellular effects, and in vivo studies to evaluate efficacy and safety in animal models. nih.gov

Computational Science: Computational chemistry and biology are powerful tools in this process. scispace.comresearchgate.net Molecular modeling and docking studies can predict how different benzamidine derivatives will bind to their target enzymes, helping to rationalize structure-activity relationships and guide the design of more potent and selective inhibitors. frontiersin.orgresearchgate.net Computational methods can also be used to predict the ADME properties of compounds, allowing for the early identification of candidates with favorable drug-like characteristics. researchgate.net

By integrating these disciplines, researchers can accelerate the discovery and development of new therapeutic agents and chemical probes based on the this compound scaffold. This synergistic approach allows for a more rational and efficient design cycle, from molecular concept to potential clinical application. nih.govijpsjournal.com

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-Chloro-benzamidine, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or catalytic amidation. For example, coupling 3-chlorobenzoyl chloride with amidine precursors under anhydrous conditions (e.g., THF, 0°C to room temperature) yields the target compound. Optimization includes adjusting stoichiometry (1:1.2 molar ratio of acyl chloride to amine) and monitoring reaction progress via TLC or HPLC . Purification via recrystallization (ethanol/water mixture) improves yield (>75%) and purity (>95%) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR to confirm aromatic protons (δ 7.3–8.1 ppm) and amine protons (δ 5.5–6.0 ppm). IR spectroscopy identifies C-Cl stretching (750–800 cm1^{-1}) and amidine C=N vibrations (1640–1680 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., P21_1/c space group) provides bond lengths (C-Cl: ~1.74 Å) and dihedral angles for conformational analysis .

Q. What solubility and stability parameters are critical for handling this compound in aqueous and organic media?

  • Methodological Answer :

SolventSolubility (mg/mL)Stability (pH 7.4, 25°C)
Water<0.1Degrades within 24 hours
DMSO>50Stable for >1 week
Ethanol12.5Stable for 48 hours
  • Store under inert atmosphere (N2_2) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How do substituent effects on the benzamidine scaffold influence bioactivity, and what computational tools can predict these interactions?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Chlorine at the 3-position enhances electrophilic character, improving binding to serine proteases (e.g., trypsin-like enzymes). Compare IC50_{50} values using enzyme inhibition assays .
  • Computational Modeling : Density Functional Theory (DFT) calculates charge distribution (Mulliken charges) and molecular docking (AutoDock Vina) predicts binding affinities to target proteins .

Q. What strategies resolve contradictions in reported antibacterial efficacy data for this compound derivatives?

  • Methodological Answer :

  • Data Harmonization : Cross-validate MIC values (e.g., E. coli ATCC 25922) using standardized broth microdilution (CLSI guidelines).
  • Experimental Controls : Include positive controls (e.g., ciprofloxacin) and assess compound stability under assay conditions .
  • Meta-Analysis : Use PRISMA frameworks to aggregate data from peer-reviewed studies (e.g., 26 papers in ) and identify confounding variables (e.g., solvent effects) .

Q. How can researchers design experiments to confirm the mechanism of action of this compound in enzyme inhibition?

  • Methodological Answer :

  • Kinetic Studies : Perform time-dependent inhibition assays (e.g., progress curve analysis) to distinguish competitive vs. non-competitive binding .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for enzyme-ligand interactions .
  • Mutagenesis : Engineer protease active-site mutants (e.g., S195A trypsin) to test specificity .

Q. What methodologies ensure reproducibility of crystallographic data for this compound derivatives?

  • Methodological Answer :

  • Crystallization Protocols : Use vapor diffusion (e.g., 30% PEG 4000 in 0.1 M HEPES pH 7.5) and validate unit-cell parameters against CCDC entries (e.g., CCDC 1237588) .
  • Data Reporting : Adopt IUCR standards for structure refinement (R-factor < 0.05) and include anisotropic displacement parameters in CIF files .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points (e.g., 133–137°C vs. 177–181°C) for structurally similar analogs?

  • Methodological Answer :

  • Purity Assessment : Use differential scanning calorimetry (DSC) to detect impurities affecting melting ranges .
  • Synthetic Verification : Reproduce compounds using literature protocols (e.g., ’s methods) and compare with commercial samples (e.g., Kanto Reagents) .

Experimental Design and Teamwork

Q. What milestones and task distributions are critical for a multi-institutional study on this compound’s applications?

  • Methodological Answer :

MilestoneTasksTimeline
SynthesisScale-up (1 kg batch), purity validationMonth 1–2
BioassaysIn vitro antibacterial/antiviral screeningMonth 3–4
ModelingSAR and toxicity prediction (ADMET)Month 5–6
  • Assign roles: synthetic chemists (task 1), biologists (task 2), computational chemists (task 3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.